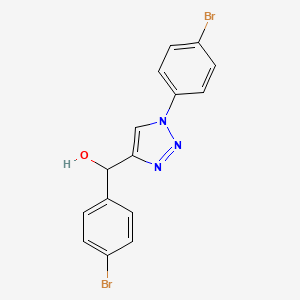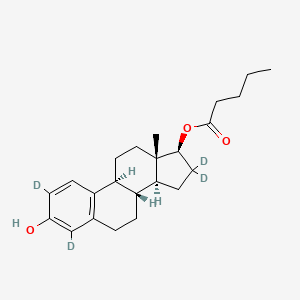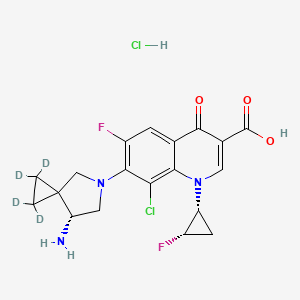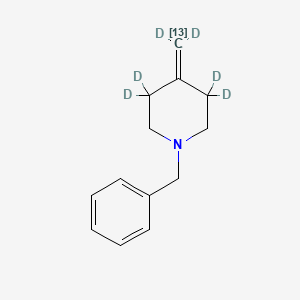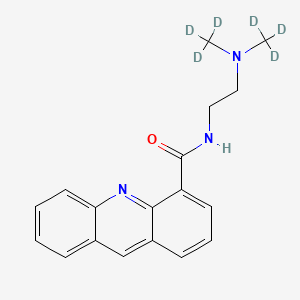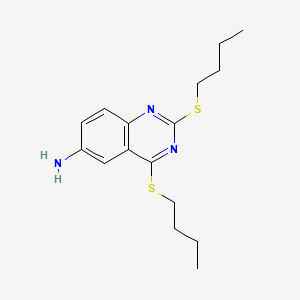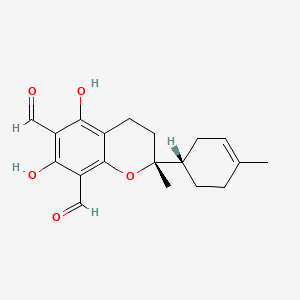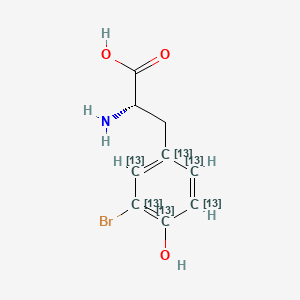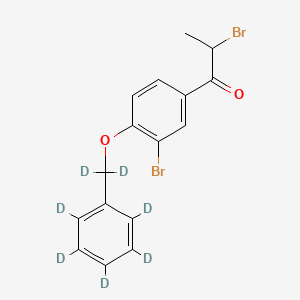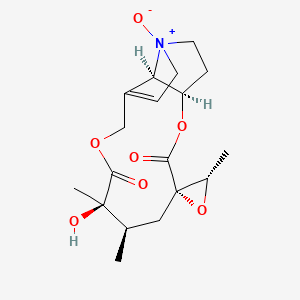
jacobine N-oxide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Jacobine N-oxide is a pyrrolizidine alkaloid, specifically an N-oxide derivative of jacobine. It is naturally found in plants of the genus Jacobaea, such as Jacobaea vulgaris. Pyrrolizidine alkaloids are known for their role in plant defense mechanisms against herbivores. This compound is particularly noted for its insecticidal properties .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Jacobine N-oxide can be synthesized from jacobine through an oxidation reaction. The tertiary amino group in jacobine is oxidized to form the N-oxide. Common oxidizing agents used for this transformation include hydrogen peroxide (H₂O₂) and peracids under controlled conditions .
Industrial Production Methods: The extraction process typically involves solvent extraction using methanol or ethanol, followed by purification steps such as chromatography .
Analyse Des Réactions Chimiques
Types of Reactions: Jacobine N-oxide undergoes various chemical reactions, including:
Oxidation: Further oxidation can lead to the formation of more oxidized derivatives.
Reduction: Reduction of this compound can revert it back to jacobine.
Substitution: N-oxide compounds can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide (H₂O₂), peracids.
Reduction: Reducing agents such as sodium borohydride (NaBH₄).
Substitution: Nucleophiles like amines or thiols under mild conditions.
Major Products:
Oxidation: Higher oxidized derivatives.
Reduction: Jacobine.
Substitution: Substituted pyrrolizidine derivatives
Applications De Recherche Scientifique
Jacobine N-oxide has several applications in scientific research:
Chemistry: Used as a reference compound in the study of pyrrolizidine alkaloids and their chemical properties.
Biology: Investigated for its role in plant defense mechanisms and its interactions with herbivores.
Medicine: Studied for its potential toxicological effects and its role in liver toxicity.
Industry: Utilized as an insecticide due to its ability to deter herbivores
Mécanisme D'action
Jacobine N-oxide exerts its effects primarily through its interaction with biological macromolecules. It is known to form adducts with DNA and proteins, leading to cellular damage. The compound’s insecticidal properties are attributed to its ability to disrupt the normal functioning of insect cells, leading to mortality .
Comparaison Avec Des Composés Similaires
Jacobine N-oxide is part of a group of pyrrolizidine alkaloids that includes compounds such as:
- Jacobine
- Jaconine
- Jacoline
- Erucifoline
Uniqueness: this compound is unique due to its N-oxide functional group, which imparts different chemical reactivity and biological activity compared to its parent compound, jacobine. The N-oxide form is generally more water-soluble and can have different toxicological profiles .
Propriétés
Formule moléculaire |
C18H25NO7 |
|---|---|
Poids moléculaire |
367.4 g/mol |
Nom IUPAC |
(1R,3'S,4S,6R,7R,17R)-7-hydroxy-3',6,7-trimethyl-14-oxidospiro[2,9-dioxa-14-azoniatricyclo[9.5.1.014,17]heptadec-11-ene-4,2'-oxirane]-3,8-dione |
InChI |
InChI=1S/C18H25NO7/c1-10-8-18(11(2)26-18)16(21)25-13-5-7-19(23)6-4-12(14(13)19)9-24-15(20)17(10,3)22/h4,10-11,13-14,22H,5-9H2,1-3H3/t10-,11+,13-,14-,17-,18+,19?/m1/s1 |
Clé InChI |
NKRQJWQYBNTAEV-SAJQNFQWSA-N |
SMILES isomérique |
C[C@@H]1C[C@]2([C@@H](O2)C)C(=O)O[C@@H]3CC[N+]4([C@@H]3C(=CC4)COC(=O)[C@]1(C)O)[O-] |
SMILES canonique |
CC1CC2(C(O2)C)C(=O)OC3CC[N+]4(C3C(=CC4)COC(=O)C1(C)O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




